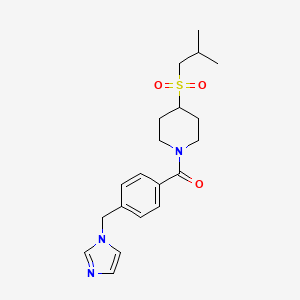
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone, often referred to in the literature as a derivative of imidazole and piperidine, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that certain imidazole derivatives displayed good antimicrobial potential when tested using the cylinder wells diffusion method .
2. Antitumor Activity
The compound's structural components suggest a potential for antitumor activity. Related studies have shown that imidazole-containing compounds can inhibit cell growth in various cancer cell lines. For instance, a derivative with a similar structure was tested against human cervical cancer (SISO) and bladder cancer (RT-112) cell lines, yielding IC50 values ranging from 2.38 to 3.77 µM, indicating significant cytotoxicity .
3. Opioid Receptor Modulation
The compound's piperidine structure suggests potential interactions with opioid receptors. Research on related compounds has revealed selective agonistic activity at delta-opioid receptors, which could translate into anxiolytic and antidepressant effects . In vivo studies demonstrated that these derivatives could reduce anxiety-like behaviors in animal models.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several imidazole derivatives against common pathogens. The results indicated that specific substitutions on the imidazole ring significantly enhanced antibacterial activity compared to standard antibiotics like Norfloxacin.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Sensitive (Zone of Inhibition: 15 mm) | Sensitive (Zone of Inhibition: 18 mm) |
| Compound B | Resistant | Sensitive (Zone of Inhibition: 12 mm) |
Study 2: Anticancer Properties
In another study focusing on the anticancer properties of imidazole derivatives, the compound was tested for its ability to induce apoptosis in tumor cells. The findings suggested that treatment with the compound led to increased early and late apoptotic cell populations.
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| IC50 | 10.2 | 5.3 |
| 2 x IC50 | 17.2 | 12.5 |
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-16(2)14-27(25,26)19-7-10-23(11-8-19)20(24)18-5-3-17(4-6-18)13-22-12-9-21-15-22/h3-6,9,12,15-16,19H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVMCDZMQRJRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














